molecular formula C15H18N8S B6452776 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine CAS No. 2548991-31-5

7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine

Cat. No. B6452776
CAS RN: 2548991-31-5
M. Wt: 342.4 g/mol
InChI Key: RFQDXTGBRDBXPF-UHFFFAOYSA-N
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Description

The compound “7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with a pyrimidine ring and a piperazine ring . The molecule also contains a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The purine and pyrimidine rings are aromatic heterocycles, while the piperazine ring is a non-aromatic heterocycle . The compound also contains a methylsulfanyl group .

Scientific Research Applications

7MeTI has been used extensively in scientific research, both in vitro and in vivo. In vitro, 7MeTI has been used to study the structure and function of various nucleic acid molecules, as well as the structure and function of various enzymes. 7MeTI has also been used to study the structure and function of various proteins and other macromolecules. In vivo, 7MeTI has been used to study the effects of various drugs and other compounds on various biological processes, such as cell growth and differentiation. 7MeTI has also been used to study the effects of various environmental factors on various biological processes.

Mechanism of Action

The mechanism of action of 7MeTI is not fully understood, but it is believed to be related to its ability to interact with various nucleic acid molecules. 7MeTI has been found to interact with both DNA and RNA molecules, and it has been shown to bind to both single-stranded and double-stranded DNA. 7MeTI has also been found to interact with various proteins, including transcription factors and enzymes, and it has been shown to modulate the activity of these proteins.
Biochemical and Physiological Effects
7MeTI has been found to have a variety of biochemical and physiological effects. In vitro, 7MeTI has been found to inhibit the activity of various enzymes, including DNA polymerase and RNA polymerase. 7MeTI has also been found to inhibit the activity of various transcription factors, including NF-κB and AP-1. In vivo, 7MeTI has been found to affect the expression of various genes, including those involved in cell growth and differentiation. 7MeTI has also been found to affect the expression of various proteins, including those involved in immune responses and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 7MeTI in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its ability to interact with various nucleic acid molecules. The main limitation of using 7MeTI in laboratory experiments is its relatively low solubility in water. This can make it difficult to use 7MeTI in experiments that require the use of large amounts of water.

Future Directions

The potential future directions for 7MeTI are numerous. One potential direction is the further exploration of its therapeutic applications, as 7MeTI has been found to have a variety of effects on various biological processes. Another potential direction is the exploration of its ability to interact with various proteins, as this could lead to the development of novel drugs and therapies. Finally, further research into the mechanism of action of 7MeTI could lead to a better understanding of how this molecule affects various biological processes.

Synthesis Methods

7MeTI can be synthesized by several different methods, including the two-step synthesis method and the three-step synthesis method. The two-step synthesis method involves the reaction of 6-thioinosine with dimethylsulfate to form 7MeTI. This method is relatively simple and can be performed in a single reaction vessel. The three-step synthesis method involves the reaction of 6-thioinosine with dimethylsulfate, followed by the reaction of the resulting intermediate with methyl iodide. This method is slightly more complex than the two-step synthesis method, but it is also more efficient.

properties

IUPAC Name

7-methyl-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-21-10-19-13-12(21)14(18-9-17-13)23-7-5-22(6-8-23)11-3-4-16-15(20-11)24-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQDXTGBRDBXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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